molecular formula C32H23N3O2 B11078117 1-(1-Naphthylmethyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(1-Naphthylmethyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11078117
M. Wt: 481.5 g/mol
InChI Key: MSMMCXOHMKRBFL-UHFFFAOYSA-N
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Description

1-(1-Naphthylmethyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Naphthylmethyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylmethylamine with an appropriate indole derivative, followed by cyclization with a quinazoline precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthylmethyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

1-(1-Naphthylmethyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Naphthylmethyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)-1H-indole-3-carbaldehyde: Shares the naphthylmethyl and indole moieties but lacks the spiro and quinazoline structures.

    Naphthoylindoles: A class of compounds with similar indole and naphthyl groups but different overall structures.

Uniqueness

1-(1-Naphthylmethyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C32H23N3O2

Molecular Weight

481.5 g/mol

IUPAC Name

1'-(naphthalen-1-ylmethyl)-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C32H23N3O2/c36-30-26-17-6-8-19-28(26)33-32(35(30)24-14-2-1-3-15-24)27-18-7-9-20-29(27)34(31(32)37)21-23-13-10-12-22-11-4-5-16-25(22)23/h1-20,33H,21H2

InChI Key

MSMMCXOHMKRBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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